molecular formula C17H21NO2S3 B3016059 2-(cyclopentylthio)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide CAS No. 2034236-14-9

2-(cyclopentylthio)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide

Cat. No.: B3016059
CAS No.: 2034236-14-9
M. Wt: 367.54
InChI Key: ZLWONZLMGPPXTH-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide is a complex organic compound that features a cyclopentylthio group, a hydroxy group, and two thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the cyclopentylthio group: This can be achieved by reacting cyclopentylthiol with an appropriate halide under basic conditions.

    Introduction of the thiophene rings: Thiophene rings can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.

    Formation of the acetamide group: This can be done by reacting an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings and the hydroxy group.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.

Comparison with Similar Compounds

Similar Compounds

    2-(cyclopentylthio)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide: Lacks one thiophene ring.

    2-(cyclopentylthio)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide: Lacks one thiophene ring.

    N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide: Lacks the cyclopentylthio group.

Uniqueness

The presence of both thiophene rings and the cyclopentylthio group in 2-(cyclopentylthio)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide makes it unique. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S3/c19-16(11-23-14-4-1-2-5-14)18-12-17(20,13-7-9-21-10-13)15-6-3-8-22-15/h3,6-10,14,20H,1-2,4-5,11-12H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWONZLMGPPXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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